6-(Methylamino)pyrimidine-4-carbonitrile
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Overview
Description
6-(Methylamino)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H6N4 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile typically involves the reaction of 6-chloropyrimidine-4-carbonitrile with methylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.
Reduction: Reduced amines or other hydrogenated products.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylamino)pyrimidine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Methylamino)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
6-Amino-pyrimidine-4-carbonitrile: Similar structure but with an amino group instead of a methylamino group.
6-Methyl-pyrimidine-4-carbonitrile: Similar structure but with a methyl group instead of a methylamino group.
4-Cyano-6-methylamino-pyrimidine: Similar structure but with a cyano group at position 4.
Uniqueness: 6-(Methylamino)pyrimidine-4-carbonitrile is unique due to the presence of both a methylamino group and a cyano group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
6-(methylamino)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C6H6N4/c1-8-6-2-5(3-7)9-4-10-6/h2,4H,1H3,(H,8,9,10) |
InChI Key |
DCJDZFSOHCUTJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=NC(=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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